

Spectroscopic Profile of (Phenylsulfonyl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: (Phenylsulfonyl)acetic acid

Cat. No.: B1266093

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Introduction

(Phenylsulfonyl)acetic acid, a molecule of interest in pharmaceutical research and drug development, possesses a unique molecular architecture combining a phenylsulfonyl group with a carboxylic acid moiety.[1] This guide provides a comprehensive overview of the key spectroscopic data for **(Phenylsulfonyl)acetic acid** (C₈H₈O₄S, CAS No: 3959-23-7), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is essential for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the expected and reported NMR data for **(Phenylsulfonyl)acetic acid**.

¹H NMR Spectroscopy

While a specific experimental spectrum for **(Phenylsulfonyl)acetic acid** was not found in the available literature, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for **(Phenylsulfonyl)acetic acid**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
-COOH	10.0 - 13.0	Singlet, broad
-CH ₂ -	~4.0 - 4.5	Singlet
Aromatic-H (ortho)	~7.8 - 8.0	Multiplet
Aromatic-H (meta, para)	~7.5 - 7.7	Multiplet

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for **(Phenylsulfonyl)acetic acid** has been reported in the literature.

Table 2: ¹³C NMR Spectral Data for **(Phenylsulfonyl)acetic acid**

Carbon	Reported Chemical Shift (δ , ppm)
-C=O	Data not available
-CH ₂ -	Data not available
Aromatic-C (ipso)	Data not available
Aromatic-C (ortho)	Data not available
Aromatic-C (meta)	Data not available
Aromatic-C (para)	Data not available

The ¹³C NMR data is cited in the PubChem database, referencing J. B. Lambert, S. M. Wharry J. Amer. Chem. Soc. 1982, 104, 5857.[2] Access to the full text of this publication is required to obtain the specific chemical shift values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **(Phenylsulfonyl)acetic acid** is characterized by the absorption bands of the sulfonyl and carboxylic acid groups.

Table 3: IR Spectral Data for **(Phenylsulfonyl)acetic acid**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3000 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1310 and ~1150	Asymmetric and Symmetric SO ₂ stretch	Sulfonyl
~1450	C=C stretch	Aromatic Ring

This data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(Phenylsulfonyl)acetic acid**, a GC-MS spectrum is available.[\[2\]](#)

Table 4: Mass Spectrometry Data for **(Phenylsulfonyl)acetic acid**

m/z	Interpretation
200	[M] ⁺ (Molecular Ion)
155	[M - COOH] ⁺
141	[M - SO ₂ H] ⁺ or [C ₆ H ₅ SO ₂] ⁺
77	[C ₆ H ₅] ⁺

The fragmentation pattern is predicted based on the structure of **(Phenylsulfonyl)acetic acid** and common fragmentation pathways for carboxylic acids and sulfones.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **(Phenylsulfonyl)acetic acid** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing a small amount of tetramethylsilane (TMS) as an internal standard. ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer.

IR Spectroscopy

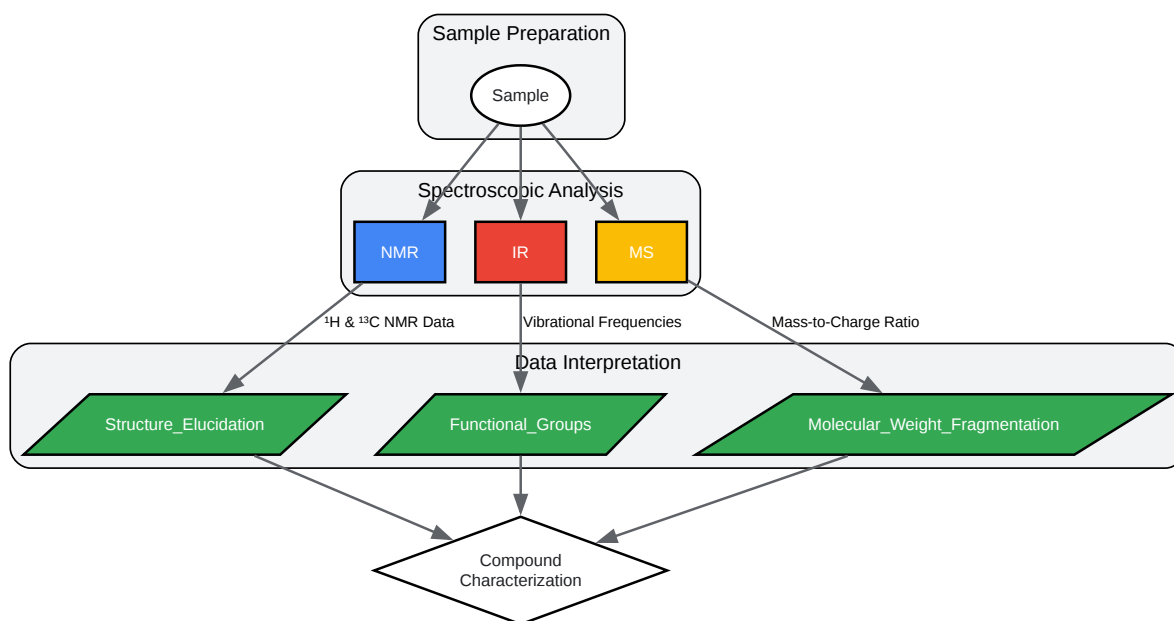
The IR spectrum of solid **(Phenylsulfonyl)acetic acid** can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry

A dilute solution of **(Phenylsulfonyl)acetic acid** in a suitable solvent (e.g., methanol, dichloromethane) is injected into a gas chromatograph-mass spectrometer (GC-MS). The compound is separated from the solvent and other impurities on the GC column before entering the mass spectrometer, where it is ionized and fragmented.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of **(Phenylsulfonyl)acetic acid** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **(Phenylsulfonyl)acetic acid**.

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References

- 1. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Phenylsulfonyl)acetic acid | C₈H₈O₄S | CID 59543 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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